4-Acetoxybenzoyl chloride
Overview
Description
4-Acetoxybenzoyl chloride is an organic compound with the molecular formula C9H7ClO3. It is a derivative of benzoyl chloride, where the para position of the benzene ring is substituted with an acetoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
The primary target of 4-Acetoxybenzoyl chloride (4-ABA) is the receptor binding site of bacterial ribosomes . Ribosomes are the protein factories of the cell, and by interacting with them, 4-ABA can influence protein synthesis.
Mode of Action
4-ABA binds to the receptor binding site of bacterial ribosomes . This interaction can lead to changes in the protein synthesis process, potentially inhibiting the growth and proliferation of bacteria.
Result of Action
4-ABA has been shown to be active against a number of Gram-positive and Gram-negative bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that it could have potential applications as an antibacterial agent.
Biochemical Analysis
Biochemical Properties
4-Acetoxybenzoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, including bacterial ribosomes. The compound binds to the receptor binding site of bacterial ribosomes, exhibiting activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus . This interaction suggests that this compound can inhibit protein synthesis in bacteria, making it a potential candidate for antibacterial applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with bacterial ribosomes indicates its potential to disrupt protein synthesis, leading to altered cellular functions and metabolic processes . Additionally, its impact on gene expression can result in changes in cellular behavior and responses to environmental stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the receptor binding site of bacterial ribosomes, inhibiting protein synthesis. This inhibition can lead to the disruption of essential cellular processes, ultimately affecting cell viability and function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of this compound can be affected by various factors, including temperature and storage conditions . Over time, the degradation of the compound can lead to reduced efficacy and altered cellular responses. Long-term studies in both in vitro and in vivo settings are essential to understand the temporal effects of this compound fully.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses can lead to significant toxicological responses. Studies have shown that the compound’s threshold effects and toxicological profiles are dose-dependent . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include its conversion to other metabolites through enzymatic reactions. These pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . The interaction with specific enzymes and cofactors is essential for understanding the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s localization within specific cellular compartments, such as the cytoplasm or nucleus, can influence its interactions with biomolecules and its overall biological effects . Targeting signals and post-translational modifications may direct this compound to specific organelles, affecting its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetoxybenzoyl chloride can be synthesized through the acetylation of 4-hydroxybenzoyl chloride. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-acetoxybenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 4-acetoxybenzaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed:
4-Acetoxybenzoic Acid: Formed through hydrolysis.
4-Acetoxybenzaldehyde: Formed through reduction.
Various Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
4-Acetoxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers and resins with specific properties.
Comparison with Similar Compounds
4-Chlorobenzoyl Chloride: Similar structure but lacks the acetoxy group.
4-Methoxybenzoyl Chloride: Contains a methoxy group instead of an acetoxy group.
4-Bromobenzoyl Chloride: Substituted with a bromine atom instead of an acetoxy group.
Uniqueness: 4-Acetoxybenzoyl chloride is unique due to the presence of the acetoxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the acetoxy functionality is desired.
Properties
IUPAC Name |
(4-carbonochloridoylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-6(11)13-8-4-2-7(3-5-8)9(10)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEOYYBCLBIBLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373314 | |
Record name | p-acetoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27914-73-4 | |
Record name | p-acetoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27914-73-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Acetoxybenzoyl chloride in synthesizing poly(ester-amide)s?
A1: this compound acts as a crucial building block in the synthesis of poly(ester-amide)s derived from 4-Hydroxybenzoic acid (4-HBA) and 4-Aminobenzoic acid (4-ABA) []. It reacts with silylated 4-Aminobenzoic acid through an acylation reaction, forming a dimer. This dimer can then undergo polycondensation at high temperatures (350-400°C), resulting in the formation of the desired poly(ester-amide) [].
Q2: Are there alternative synthesis routes using this compound for these polymers?
A2: Yes, the research highlights an alternative "one-pot procedure." Instead of isolating the dimer, N-(4-acetoxybenzoyl)-4-aminobenzoic acid, it can be directly polycondensed in situ []. This method offers a potentially more efficient pathway to the poly(ester-amide). Interestingly, the research found that the different synthetic approaches yielded polymers with distinct morphologies, highlighting the influence of synthetic routes on material properties [].
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